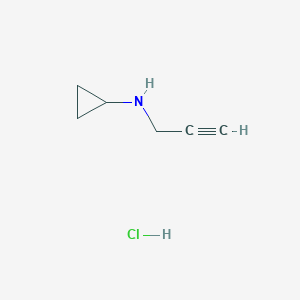

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

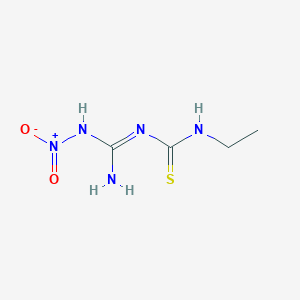

“N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 64892-72-4 . It has a molecular weight of 131.6 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Cyclopropane derivatives, including N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride, are known for their unique ring strain and electronic properties, which make them valuable in organic synthesis. Wolff et al. (1988) compared the association of cyclopropylamine with n-propylamine, highlighting the cyclopropylamine's unique hydrogen bonding capabilities due to its ring strain (Wolff, Schaad, & Wolff, 1988). Talele (2016) discussed the increasing use of cyclopropyl rings in drug development, noting their contribution to enhancing drug potency and reducing off-target effects (Talele, 2016).

Medicinal Chemistry and Drug Development

Cyclopropane-containing compounds have been investigated for their potential in creating new drugs. Faler and Joullié (2007) utilized an intermolecular Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines, aiming to mimic the structure and function of neurotransmitters (Faler & Joullié, 2007). Bandar and Lambert (2013) explored cyclopropenimine-catalyzed enantioselective Mannich reactions, demonstrating the versatility of cyclopropane derivatives in synthesizing complex molecules with high enantio- and diastereocontrol (Bandar & Lambert, 2013).

Enhancing Drug Properties

The incorporation of cyclopropane rings into drug molecules can significantly impact their pharmacokinetic and pharmacodynamic properties. Lebel et al. (2003) reviewed stereoselective cyclopropanation reactions, underscoring their importance in the synthesis of enantiomerically pure cyclopropanes, which are crucial for the activity of many drugs (Lebel, Marcoux, Molinaro, & Charette, 2003). Gagnon et al. (2007) developed a method for direct N-cyclopropylation of cyclic amides and azoles, highlighting the relevance of cyclopropane derivatives in medicinal chemistry for enhancing metabolic stability (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

N-prop-2-ynylcyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLWHXYDCHUQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)

![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2754500.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)

![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)